ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate
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Overview
Description
Ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate is a heterocyclic compound featuring a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a solvent like ethanol and a catalyst such as ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, hydrazine derivatives, and various substituted pyrazoles .
Scientific Research Applications
Ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1H-pyrazole: Similar structure but lacks the ethyl ester group.
4-Amino-1H-pyrazole: Similar structure but lacks the methyl group at the 3-position.
Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate: Similar structure but with the amino group at the 3-position.
Uniqueness
Ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group and the amino group at the 4-position enhances its reactivity and potential for various applications .
Properties
CAS No. |
2137980-04-0 |
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Molecular Formula |
C8H13N3O2 |
Molecular Weight |
183.2 |
Purity |
95 |
Origin of Product |
United States |
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